1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone
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Overview
Description
1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is characterized by the presence of a chloromethyl group and a hydroxypyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . This method provides good to excellent yields of the desired chloromethyl derivatives. Industrial production methods often utilize similar catalytic processes, ensuring high efficiency and scalability.
Chemical Reactions Analysis
1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone has a wide range of applications in scientific research:
Biology: This compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxypyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone can be compared with other chloromethyl and hydroxypyridine derivatives:
1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone: Similar in structure but with the hydroxyl group at a different position, affecting its reactivity and applications.
Chloromethylpyridines: These compounds share the chloromethyl group but may lack the hydroxyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-acetyl-6-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)8-3-7(12)2-6(4-9)10-8/h2-3H,4H2,1H3,(H,10,12) |
InChI Key |
DTRFNIFHBNMKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)CCl |
Origin of Product |
United States |
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